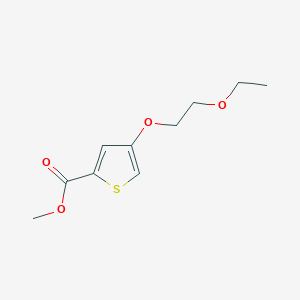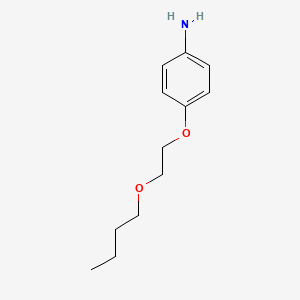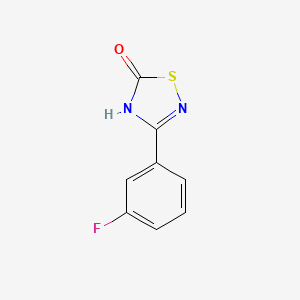
4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid ethylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid ethylamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a pyridine ring substituted with an amino-phenoxy group and an ethylamide group at specific positions, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid ethylamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-amino-phenol with 2-chloropyridine-4-carboxylic acid ethyl ester under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid ethylamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The phenoxy and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or catalytic hydrogenation.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenoxy or pyridine rings.
科学研究应用
4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid ethylamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid ethylamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
4-(4-Aminophenoxy)-pyridine-2-carboxylic acid ethylamide: Similar structure but with different substitution patterns.
4-(3,5-Diaminophenoxy)-pyridine-2-carboxylic acid ethylamide: Contains additional amino groups, leading to different reactivity and applications.
4-(3-Nitrophenoxy)-pyridine-2-carboxylic acid ethylamide: Nitro derivative with distinct chemical properties.
Uniqueness
4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid ethylamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its combination of an amino-phenoxy group and an ethylamide group on the pyridine ring makes it a versatile compound for various scientific research and industrial applications.
属性
分子式 |
C14H15N3O2 |
|---|---|
分子量 |
257.29 g/mol |
IUPAC 名称 |
4-(3-aminophenoxy)-N-ethylpyridine-2-carboxamide |
InChI |
InChI=1S/C14H15N3O2/c1-2-16-14(18)13-9-12(6-7-17-13)19-11-5-3-4-10(15)8-11/h3-9H,2,15H2,1H3,(H,16,18) |
InChI 键 |
PAHTYPZGDBBJQO-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)C1=NC=CC(=C1)OC2=CC=CC(=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenyl]butanamide](/img/structure/B12067191.png)





![2-chloro-4-[5-[(4-chlorobenzyl)thio]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-6-methylpyrimidine](/img/structure/B12067234.png)
